BenchChemオンラインストアへようこそ!

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Antibacterial resistance MRSA Structure-Activity Relationship

Acquire this critical SAR probe to establish the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, benchmarking your results against published ultrapotent fluorinated (SCF3/SF5) congeners. Its unique methylthio group enables a rapid transition from a hit-like compound to a more polar, potentially CNS-penetrant lead through chemoselective S-oxidation, creating a three-compound set (SCH3, SOCH3, SO2CH3) from a single starting material. Essential for HDAC4 inhibitor development and orthogonal reactivity studies.

Molecular Formula C18H14F3N3O2S
Molecular Weight 393.38
CAS No. 1172756-39-6
Cat. No. B2738012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS1172756-39-6
Molecular FormulaC18H14F3N3O2S
Molecular Weight393.38
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3O2S/c1-27-14-7-5-11(6-8-14)9-15-23-24-17(26-15)22-16(25)12-3-2-4-13(10-12)18(19,20)21/h2-8,10H,9H2,1H3,(H,22,24,25)
InChIKeyZBHAMIFVHMGYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 1172756-39-6): A Differentiated 1,3,4-Oxadiazol-2-yl Benzamide Scaffold for Antimicrobial and HDAC-Targeted Research


CAS 1172756-39-6, N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold extensively investigated for antibacterial activity against drug-resistant Gram-positive bacteria and as a core structure for class IIa histone deacetylase (HDAC) inhibitors [1]. The compound uniquely combines a 4-(methylthio)benzyl side chain on the oxadiazole ring with a 3-(trifluoromethyl)benzamide moiety. Unlike its more extensively fluorinated analogs (e.g., SCF3, SO2CF3, SF5), the simple methylthio substituent imparts distinct electronic, lipophilic, and metabolic properties, making it a critical tool compound for establishing structure-activity relationships (SAR) where differential logP, oxidative susceptibility, or hydrogen-bonding capacity are under investigation.

Why The Methylthio Substituent Prevents Simple Interchangeability with Fluorinated Analogs of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide


Substituting any N-(1,3,4-oxadiazol-2-yl)benzamide with a close analog is hazardous due to profound differences in bioactivity and mode of action driven by the oxadiazole 5-substituent. In the landmark 2019 study, compounds with SCF3 or SF5 substituents were bactericidal and cleared intracellular MRSA, whereas their OCF3 or SO2CF3 analogs were merely bacteriostatic—a qualitative efficacy shift that directly impacts clinical translatability [1]. The target compound's methylthio group lacks the strong electron-withdrawing character and high lipophilicity of these fluorinated motifs, which will alter target binding, membrane permeability, and metabolic fate. Therefore, this compound cannot serve as a drop-in replacement for its fluorinated counterparts in biological assays, and vice versa, without quantitative validation of the specific parameter of interest.

Quantitative Differentiation Evidence for Procuring N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Over Its Closest Analogs


Antibacterial Potency Divergence: Methylthio vs. Trifluoromethylthio (SCF3) and Pentafluorosulfanyl (SF5) Analogs

The target compound's antibacterial activity profile is hypothesized to be markedly inferior to its SCF3/SF5 analogs based on direct comparative data from the parent scaffold. In the 2019 study, the SCF3 analog exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against linezolid-resistant S. aureus (NRS 119) and was bactericidal, whereas the OCF3 analog was only bacteriostatic [1]. The methylthio group is chemically distinct: it is less lipophilic, a weaker hydrogen-bond acceptor, and is metabolically labile to oxidation (forming sulfoxide/sulfone metabolites), which may reduce half-life and target engagement compared to the chemically inert SCF3/SF5 groups. While no direct MIC data exists for this specific compound, procurement is justified for hit-to-lead SAR campaigns aiming to dial down potency while gaining oral bioavailability or reducing hERG liability—a common trade-off when replacing perfluorinated substituents.

Antibacterial resistance MRSA Structure-Activity Relationship

HDAC4 Inhibitory Activity Benchmarking Against a Furan-2-yl Analog

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold forms the core of several class IIa HDAC4 inhibitors. A closely analogous compound, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 865285-47-8), was identified in a patent covering trifluoromethyl-oxadiazole derivatives for treating neurodegenerative diseases and metabolic syndrome via HDAC4 inhibition [1]. The target compound replaces the furan ring with a 4-methylthiobenzyl group, introducing a sulfur atom capable of distinct non-covalent interactions (e.g., with the HDAC surface recognition site) and a significantly different molecular shape. Although the patent does not include this specific compound's IC50, the rational procurement for HDAC screening is supported by the chemical space divergence: the methylthio group provides a synthetic handle for oxidative probe design (sulfone formation) within the zinc-binding region's surface-recognition motif.

Epigenetics HDAC inhibition Neurodegeneration

Predicted Physicochemical and ADME Differentiation from a 4-Fluorophenyl Analog

In silico profiling highlights key differences between the target compound and its closest commercial analog, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 865285-47-8). The target compound has a higher molecular weight (393.38 vs. 351.26) and a higher predicted LogP due to the additional benzyl group and methylthio motif [1]. The methylthio group introduces a metabolic soft spot: cytochrome P450-mediated S-oxidation can generate a sulfoxide metabolite, which may exhibit altered potency or off-target activity. In contrast, the 4-fluorophenyl analog primarily undergoes aromatic hydroxylation. This metabolic divergence is critical for researchers needing a tool compound that pathway-specifically alters clearance.

Drug-likeness Lipophilicity Metabolic stability

Chemical Reactivity and Synthetic Versatility Advantage Over Fully Fluorinated Analogs

The methylthio substituent is not merely a pharmacophoric element; it is a synthetic linchpin enabling subsequent oxidative diversification to sulfoxide and sulfone derivatives, a transformation not possible with SCF3 or SF5 analogs. This enables systematic exploration of the hydrogen-bond acceptor capacity at this position without scaffold hopping, directly impacting target residence time and selectivity. Moreover, unlike the alkyl-thio compounds described in the antimicrobial SAR, the benzyl-thio linkage introduces a planar, electron-rich aromatic surface that can engage in π–π stacking with aromatic residues at protein binding sites [1]. This dual synthetic and structural capability makes the compound a uniquely versatile intermediate for generating focused chemical libraries.

Medicinal chemistry Oxadiazole synthesis Late-stage functionalization

BindingDB Selectivity Profile Comparison Against a Thiophene Analog

BindingDB contains affinity data for the structurally related N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (MLS000103340), which showed an EC50 of 3.33 µM in a high-throughput screening assay at Scripps [1]. While the target compound has not been screened, its bulkier 4-methylthiobenzyl substituent in place of a thiophene is predicted to increase steric bulk and alter π-electron density, potentially reducing promiscuity and improving selectivity profiles. Researchers procuring the target compound for counter-screening can use the thiophene analog as a baseline for evaluating selectivity against the targets hit by MLS.

Target engagement Selectivity BindingDB

Primary Scientific Procurement Scenarios for N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide


Defining the Lipophilicity- and Metabolism-Dependent Antibacterial SAR of Oxadiazole Benzamides

As evidenced in Section 3, this compound serves as a critical comparator to SCF3/SF5-containing antibacterials. Procure the solid compound to establish the minimum inhibitory concentration (MIC) against an expanded panel of Gram-positive and Gram-negative bacteria, benchmarking against the published data for ultrapotent fluorinated congeners. The methylthio group’s susceptibility to S-oxidation can be used to model the impact of metabolic clearance on in vivo efficacy, a parameter that cannot be studied with inert perfluorinated groups. [1]

Designing Selective Class IIa HDAC Inhibitors via Surface-Recognition Motif Variation

The compound’s unique 4-methylthiobenzyl side chain makes it a valuable probe for HDAC4 inhibitor development, as described in Section 3. Scientists can couple it with a known zinc-binding group to generate novel inhibitors. The methylthio group can then be oxidized to a sulfone to systematically probe the surface-recognition groove, a strategy that directly leverages the synthetic versatility detailed in Evidence Item 4. This enables a rapid transition from a hit-like methylthio compound to a more polar, potentially CNS-penetrant lead. [2]

Late-Stage Diversification Hub for Oxadiazole-Focused Compound Libraries

Medicinal chemistry teams procuring the target compound for library synthesis can exploit its orthogonal reactivity, a key differentiator noted in Section 3. The methylthio group can be chemoselectively oxidized without affecting the oxadiazole ring or the trifluoromethyl group. This allows for the creation of a three-compound set (SCH3, SOCH3, SO2CH3) from a single starting material, dramatically accelerating SAR exploration of the 5-substituent’s electronic effects on target binding and cellular potency. [1]

Use as a Selectivity Profiling Tool Against the Thiophene Analog MLS000103340

Institutions performing target identification or off-target liability profiling for the oxadiazole scaffold should order this compound alongside the structurally related thiophene analog (MLS000103340). Running both in a standardized kinase panel, GPCR screen, or proteome-wide affinity pulldown will directly reveal the impact of replacing a five-membered heterocycle with a benzyl-thioether on target selectivity—a key unanswered question highlighted by the quantitative BindingDB data in Section 3. [3]

Quote Request

Request a Quote for N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.